molecular formula C25H32N4O B10956384 1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10956384
M. Wt: 404.5 g/mol
InChI Key: SEQDEUJMLFZWKN-UHFFFAOYSA-N
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Description

1-Butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the pyrazolo[3,4-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 1-Butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
    • 1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
    • 1-Butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness: The presence of the dimethylphenyl substituent and the specific arrangement of functional groups in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H32N4O

Molecular Weight

404.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H32N4O/c1-6-7-12-29-24-23(18(5)28-29)21(14-22(27-24)19-9-10-19)25(30)26-17(4)20-11-8-15(2)13-16(20)3/h8,11,13-14,17,19H,6-7,9-10,12H2,1-5H3,(H,26,30)

InChI Key

SEQDEUJMLFZWKN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)C4=C(C=C(C=C4)C)C

Origin of Product

United States

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